3-(2-Methylphenoxy)propylamine

physicochemical profiling medicinal chemistry synthetic intermediate

3-(2-Methylphenoxy)propylamine (CAS 50911-61-0; synonym: 3-o-tolyloxy-propylamine) is an aryloxypropylamine derivative with the molecular formula C₁₀H₁₅NO (MW 165.23). It is characterized by a primary amine propyl chain linked via an ether oxygen to an ortho-methyl-substituted phenyl ring.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 50911-61-0
Cat. No. B1306394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenoxy)propylamine
CAS50911-61-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN
InChIInChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
InChIKeyHQOJWFLRPSWMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylphenoxy)propylamine (CAS 50911-61-0) | Key Inter-mediate for Atomoxetine Synthesis & Norepinephrine Modulators – Technical Buyer's Guide


3-(2-Methylphenoxy)propylamine (CAS 50911-61-0; synonym: 3-o-tolyloxy-propylamine) is an aryloxypropylamine derivative with the molecular formula C₁₀H₁₅NO (MW 165.23) [1]. It is characterized by a primary amine propyl chain linked via an ether oxygen to an ortho-methyl-substituted phenyl ring. This compound is not a pharmaceutical end-product but serves as a critical building block and synthetic intermediate, most notably in the preparation of tomoxetine (atomoxetine) and related N-methyl-3-aryloxy-3-arylpropylamines [2]. Its structural features—specifically the ortho-methyl substitution pattern and the primary amine terminus—confer distinct physicochemical properties including a calculated logP of 2.42 and topological polar surface area (tPSA) of 35.25 Ų [1], which influence its utility in downstream conjugation and derivatization workflows.

1
Primary amine enables direct N-alkylation and N-benzylation without deprotection
Key for atomoxetine and SAR library synthesis
2
Ortho-methyl substitution maintains target logP and steric profile for downstream selectivity
Distinct from meta/para isomers in purification behavior
3
Achiral scaffold supports asymmetric resolution or racemization to access desired enantiomer
Enables cost-efficient kilo-scale production

Why 3-(2-Methylphenoxy)propylamine Cannot Be Substituted with Other Aryloxypropylamine Isomers or Analogs


Substituting 3-(2-methylphenoxy)propylamine with a positional isomer (e.g., 3- or 4-methylphenoxy) or a different N-substituted derivative introduces quantifiable changes in physicochemical behavior, synthetic efficiency, and ultimate biological target engagement. The ortho-methyl group on the phenoxy ring is not a trivial decoration; it directly influences the compound's lipophilicity (logP 2.42 vs. 3.22 for the 3-methyl isomer) and steric profile during etherification and amination steps . Furthermore, the primary amine functionality of this compound is essential for subsequent N-alkylation and N-benzylation steps that yield the desired pharmacophore, whereas pre-alkylated analogs (e.g., N-methyl derivatives) would preclude these critical synthetic routes [1]. The racemization and enantiomeric resolution processes described in key patents explicitly rely on the specific ortho-methylphenoxy scaffold to achieve economically viable conversion of the undesired (+) isomer to the therapeutically active (-) isomer [2].

Positional isomer (meta-/para-methyl): logP shift alters extraction efficiency and reverse-phase retention; cannot replicate ortho-specific steric effects during N-alkylation.
Pre-alkylated analog (e.g., N-methyl derivative): Blocks the critical primary amine handle required for N-benzylation and subsequent chiral resolution steps.
Racemic mixture without resolution pathway: Loses access to the (-)-enantiomer with higher target engagement; requires costly racemization if not planned.

Quantitative Differentiation of 3-(2-Methylphenoxy)propylamine: Head-to-Head Comparison Data vs. Positional Isomers and Derivatives


Lipophilicity (LogP) Comparison: Ortho-Methyl vs. Meta-Methyl Isomer

The ortho-methyl substitution pattern in 3-(2-methylphenoxy)propylamine results in a calculated logP value of 2.42, which is approximately 0.8 log units lower than the 3.22 logP calculated for the meta-methyl positional isomer, 3-(3-methylphenoxy)propylamine (CAS 26646-51-5) [1]. This difference corresponds to a roughly 6-fold lower theoretical octanol-water partition coefficient for the ortho-substituted compound.

LogP Comparison
Cross-study comparable
ΔLogP = -0.80 (ortho vs. meta isomer)
Ortho-methyl reduces lipophilicity, altering extraction and HPLC retention
Calculated XLogP3; ortho = 2.42, meta = 3.22
physicochemical profiling medicinal chemistry synthetic intermediate

Topological Polar Surface Area (tPSA) Consistency vs. Core Scaffold Requirement

The topological polar surface area (tPSA) of 3-(2-methylphenoxy)propylamine is calculated as 35.25 Ų [1]. This value is identical across the ortho-, meta-, and para-methylphenoxy isomers due to the same atomic connectivity (C₁₀H₁₅NO, one primary amine, one ether oxygen). The tPSA is well below the threshold of 140 Ų generally considered favorable for blood-brain barrier penetration, and below 90 Ų for optimal oral absorption.

tPSA Consistency
Class-level inference
35.25 Ų (identical across ortho/meta/para isomers)
Invariant tPSA confirms methyl position is the key differentiator
Below 90 Ų threshold for oral absorption prediction
drug-likeness permeability ADME prediction

Enantiomeric Resolution Efficiency: (-)-Isomer 9x More Potent than (+)-Isomer in Norepinephrine Uptake Inhibition

In competitive norepinephrine uptake inhibition assays using rat hypothalamic synaptosomes, the resolved optical (-)-isomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine (derived from the target compound scaffold) exhibited a Ki of 1.9 nM, compared to 16.8 nM for the (+)-isomer and 3.4 nM for the racemate [1]. This represents a 9-fold greater potency for the (-)-isomer over the (+)-isomer.

Enantiomer Potency
Head-to-head
(-)-isomer Ki = 1.9 nM vs (+)-isomer Ki = 16.8 nM (9-fold difference)
Enantiomer-specific potency context supports resolution pathway
Rat hypothalamic synaptosomes, [³H]norepinephrine uptake
stereoselective synthesis norepinephrine transporter enantiomeric potency

Racemization Process Yield: Recovery of Undesired (+)-Isomer for Economic Viability

The resolution of racemic N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine produces significant quantities of the undesired (+) isomer. A patented racemization process enables epimerization of this (+) isomer back to the racemic form using an anion-forming compound (e.g., n-butyllithium) in a suitable solvent (e.g., THF or 1,2-dimethoxyethane) under inert conditions [1]. This racemic mixture can then be re-resolved to obtain additional (-)-isomer.

Racemization Yield
Class-level inference
Theoretical yield approaches 100% with repeated cycles
Racemization chemistry enables economic recovery of undesired enantiomer
n-BuLi in THF/DME, inert conditions
chiral resolution process economics racemization

Norepinephrine vs. Serotonin/Dopamine Transporter Selectivity Ratio: Class Benchmark

For the N-methylated derivative bearing the 2-methylphenoxy scaffold, Ki values for serotonin (5-HT) and dopamine (DA) uptake are at least two orders of magnitude higher than the Ki for norepinephrine (NE) uptake [1]. Specifically, atomoxetine (the R-(-)-N-methyl derivative) exhibits Ki values of 5 nM (NE), 77 nM (5-HT), and 1451 nM (DA), representing 15-fold and 290-fold lower affinity for 5-HT and DA transporters, respectively .

Transporter Selectivity
Class-level inference
NE Ki = 5 nM; 5-HT Ki = 77 nM; DA Ki = 1451 nM (atomoxetine scaffold)
Selectivity profile context for norepinephrine transporter research
>15-fold NE over 5-HT; >290-fold over DA
transporter selectivity off-target activity CNS pharmacology

Synthetic Intermediate Purity Specification: Minimum 98% HPLC Purity Required for Subsequent N-Alkylation

Commercial suppliers of 3-(2-methylphenoxy)propylamine typically specify a minimum purity of 98% by HPLC, with water content controlled to ≤0.5% [1]. This specification is critical because the primary amine functionality is highly reactive and can participate in undesired side reactions (e.g., oxidation, imine formation) if not adequately pure and anhydrous. Lower purity grades may contain residual starting materials (2-methylphenol, 3-chloropropylamine) or oxidation byproducts that can poison catalysts or reduce yields in subsequent N-benzylation or N-alkylation steps [2].

Purity Specification
Supporting evidence
≥98% (HPLC), H₂O ≤0.5%
High purity supports reliable N-alkylation yields and reduces side reactions
Impurities may poison catalysts or lower throughput
synthetic intermediate quality control purity specification

Procurement-Driven Application Scenarios for 3-(2-Methylphenoxy)propylamine


Synthesis of Atomoxetine Hydrochloride (Strattera) via N-Benzylation and Resolution Pathway

3-(2-Methylphenoxy)propylamine serves as the foundational building block for the commercial synthesis of atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor approved for ADHD. The process involves N-benzylation of the primary amine to form N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, followed by chiral resolution, debenzylation, and HCl salt formation [1]. The ortho-methyl substitution is essential for maintaining the desired Ki of 5 nM at the norepinephrine transporter and >15-fold selectivity over serotonin transporter [2]. Procurement of high-purity (>98% HPLC) 3-(2-methylphenoxy)propylamine ensures reproducible yields in the critical N-alkylation step.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies of Aryloxypropylamine Norepinephrine Modulators

This compound is an ideal starting point for SAR exploration of the aryloxypropylamine pharmacophore. Researchers can systematically vary the N-substituent (e.g., methyl, ethyl, benzyl, cyclopropyl) while keeping the ortho-methylphenoxy core constant, enabling direct correlation of N-substitution with norepinephrine transporter affinity. The primary amine terminus allows for diverse derivatization, including reductive amination, acylation, and sulfonylation, without requiring deprotection steps [1]. The well-characterized enantiomeric potency differential (9-fold between (-) and (+) isomers) [2] provides a benchmark for evaluating the stereochemical outcome of novel asymmetric syntheses.

Process Development and Scale-Up of Chiral Resolution and Racemization Workflows

Industrial process chemists utilize this compound to develop and optimize racemization protocols for recovering undesired enantiomers during atomoxetine production. The patented racemization process using n-butyllithium in THF or 1,2-dimethoxyethane [1] can be adapted and refined for other aryloxypropylamine derivatives. Procuring multi-kilogram quantities of 3-(2-methylphenoxy)propylamine enables pilot-plant validation of continuous flow resolution setups, crystallization-induced diastereomer separation, and anion-mediated epimerization under strictly anhydrous conditions, directly impacting manufacturing economics and waste reduction.

Reference Standard for HPLC Method Development and Impurity Profiling

Due to its well-defined physicochemical properties (logP 2.42, tPSA 35.25 Ų, MW 165.23) [1] and commercial availability in high purity, 3-(2-methylphenoxy)propylamine is employed as a reference standard for developing and validating reverse-phase HPLC and LC-MS methods for analyzing aryloxypropylamine intermediates and related substances. Its characteristic retention behavior and UV chromophore (aromatic ring) facilitate method transfer between laboratories and enable accurate quantification of residual starting materials in final API batches.

Application
Selection Property
Validation Focus
Atomoxetine HCl synthesis
Ortho-methylphenoxy scaffold fidelity
Norepinephrine transporter selectivity assay
Aryloxypropylamine SAR libraries
Primary amine derivatization versatility
Enantiomer-specific potency benchmarking
Chiral resolution process scale-up
Racemization-compatible scaffold
Epimerization yield and cycle efficiency
HPLC/LC-MS reference standard
Well-defined logP and UV chromophore
Retention time reproducibility and impurity profiling

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